2,6-Diphenylphenol

Übersicht

Beschreibung

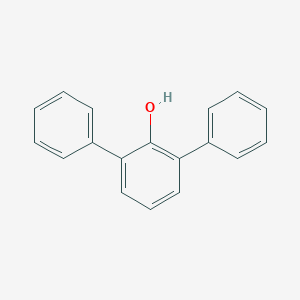

2,6-Diphenylphenol is an organic compound with the molecular formula C₁₈H₁₄O. It is a type of phenol, characterized by the presence of two phenyl groups attached to the 2 and 6 positions of the phenol ring. This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Diphenylphenol can be synthesized through several methods. One common method involves the autocondensation of cyclohexanone to form a mixture of cyclic ketones, which is then subjected to further reactions to yield this compound . Another method involves the reaction of phenol with benzene in the presence of a catalyst such as palladium diacetate and dicyclohexylphenylphosphine in a sealed tube under an inert atmosphere .

Industrial Production Methods

In industrial settings, this compound is often produced using a tubular fixed bed reactor. The process involves the self-condensation of cyclohexanone in the presence of a catalyst at temperatures ranging from 250 to 300 degrees Celsius. The reaction product is then recrystallized in a solvent and subjected to vacuum filtering and drying to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Diphenylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated phenols

Wissenschaftliche Forschungsanwendungen

Material Science

DPP serves as a monomer for producing various polymers and materials, notably poly(2,6-diphenylphenylene oxide). This polymer exhibits excellent thermal stability and mechanical properties, making it suitable for high-performance applications such as:

- Insulating Materials : DPP-based polymers are used in electrical insulation due to their high dielectric strength.

- Dyes and Pigments : DPP can be utilized in synthesizing dyes for textiles and plastics.

| Application Type | Description |

|---|---|

| Insulating Materials | High dielectric strength for electrical applications |

| Dyes and Pigments | Synthesis of vibrant colors for textiles |

Pharmaceuticals

In medical research, DPP is explored as a potential ligand in drug development. Its ability to form complexes with metal ions enhances the efficacy of certain drugs. Studies have shown that DPP can stabilize heterobimetallic aryloxo complexes at elevated temperatures , which may lead to novel therapeutic agents.

Environmental Applications

DPP has been investigated for its role in environmental science, particularly in the development of porous polymers like TENAX®, which are used for trapping volatile organic compounds from air and liquids. This application is crucial for environmental monitoring and pollution control .

Case Study 1: CO2 Separation Membranes

Research has demonstrated that brominated poly(2,6-diphenyl-p-phenylene oxide) membranes exhibit superior performance in CO2/N2 separation compared to non-brominated counterparts. The brominated variant showed a permselectivity () of 30.53, indicating its potential for gas separation technologies .

Case Study 2: Synthesis Mechanisms

A study on the catalytic dehydrogenation of tricyclic ketones to synthesize DPP highlighted the efficiency of palladium catalysts in achieving high yields. The research provided insights into optimizing reaction conditions to enhance production rates while maintaining product purity .

Wirkmechanismus

The mechanism of action of 2,6-Diphenylphenol involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. The phenolic hydroxyl group can also undergo hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

2,6-Diphenylphenol can be compared with other similar compounds such as:

- 2,4-Diphenylphenol

- 2,6-Dimethylphenol

- 2,6-Dichlorophenol

Uniqueness

What sets this compound apart is its unique structural arrangement, which provides distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and coordination compounds .

Biologische Aktivität

2,6-Diphenylphenol (DPP), a compound with the chemical formula CHO, is a significant member of the class of diphenylphenols. It has garnered attention due to its diverse biological activities and applications in various fields including pharmaceuticals, materials science, and environmental chemistry. This article delves into the biological activity of DPP, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

DPP is synthesized primarily through the auto-condensation of cyclohexanone or via catalytic dehydrogenation of tricyclic ketones. The synthesis process can yield high purity compositions suitable for various applications, including the production of poly(2,6-diphenylphenylene oxide) and other derivatives used in dyes and plastics .

Antitumor Activity

Research has demonstrated that DPP exhibits significant cytotoxic effects against various cancer cell lines. A study evaluating related compounds found that derivatives containing hydroxyl groups at specific positions showed potent topoisomerase II inhibitory activity. This suggests that DPP and its derivatives may act as topoisomerase poisons, akin to established chemotherapeutic agents like etoposide .

Table 1: Cytotoxicity of DPP Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| DPP | HCT15 | 15 | Topoisomerase II inhibition |

| DPP | K562 | 12 | Topoisomerase II inhibition |

Antioxidant Activity

DPP has also been studied for its antioxidant properties. Its ability to scavenge free radicals makes it a potential candidate for preventing oxidative stress-related diseases. The compound's structure allows it to donate electrons effectively, thereby neutralizing reactive oxygen species (ROS) .

The biological activity of DPP can be attributed to several mechanisms:

- Topoisomerase Inhibition : DPP binds to topoisomerase enzymes, disrupting their function and leading to DNA damage in cancer cells.

- Antioxidant Effects : The phenolic hydroxyl groups in DPP facilitate electron donation, which is critical in neutralizing free radicals.

- OH−π Interactions : Studies indicate that intramolecular interactions within the molecular structure enhance its stability and biological efficacy .

Study on Anticancer Effects

A notable study focused on the anticancer effects of DPP derivatives demonstrated that compounds with specific substitutions exhibited enhanced cytotoxicity against human cancer cell lines. The research highlighted the structure-activity relationship (SAR), showing that modifications at certain positions significantly affected the potency against topoisomerases .

Environmental Impact Assessment

In addition to its pharmacological significance, DPP's role as an environmental contaminant has been investigated. Its persistence in ecosystems raises concerns regarding its bioaccumulation and potential toxicity to aquatic life. Research indicates that DPP can form complexes with metals, influencing its environmental behavior and toxicity profiles .

Eigenschaften

IUPAC Name |

2,6-diphenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGFTMUSEPZNJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26353-84-4 | |

| Record name | [1,1′:3′,1′′-Terphenyl]-2′-ol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26353-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30947151 | |

| Record name | 2,6-Diphenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-11-3 | |

| Record name | 2,6-Diphenylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diphenylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diphenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-terphenyl-2'-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIPHENYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA93W35M96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of 2,6-Diphenylphenol is C18H14O, and its molecular weight is 246.30 g/mol. []

ANone: this compound has been characterized using various spectroscopic techniques, including:

- FTIR: Reveals a characteristic hydroxyl stretching band at 3524 cm-1, indicating an intramolecular O-H⋯π hydrogen bond. []

- MS: Confirms the molecular weight and provides fragmentation patterns. []

- NMR: Provides detailed information about the structure and conformation of the molecule, including the influence of fluorine substitution on polymer properties. [, ]

- UV-vis: Shows changes in absorption spectra upon complexation with β-cyclodextrin, indicating inclusion complex formation. []

A: The melting point of this compound generally correlates with the glass transition temperatures and melting points of its corresponding polymers. This relationship allows for property prediction based on monomer characteristics. []

A: Increasing the number of fluorine substituents on poly(2,6-diphenylphenylene ether) (P3O) significantly decreases the melting points and the tendency of the polymers to crystallize. This effect allows for tuning the polymer's thermal properties by adjusting the degree of fluorine substitution. []

A: this compound serves as the monomer in the oxidative coupling polymerization reaction to produce poly(2,6-diphenyl-1,4-phenylene ether). This polymerization, often catalyzed by copper-amine systems, yields high molecular weight polymers with a narrow molecular weight distribution. []

A: this compound can be copolymerized with other substituted 2,6-diarylphenols, such as those containing methyl, methoxy, or phenyl groups, to produce copolymers with tailored properties. These copolymers, along with blends of the individual polymers, offer a range of material characteristics. []

A: Research suggests that this compound, along with other volatile organic compounds (VOCs), is released in higher amounts from rice plants damaged by brown planthoppers (BPH), especially under elevated CO2 conditions. This altered VOC profile may attract more BPH, potentially exacerbating the infestation. []

A: Yes, this compound forms a 1:1 inclusion complex with β-cyclodextrin. This complexation alters the photoprototropic behavior of the molecule, as evidenced by changes in its fluorescence characteristics. []

ANone: The reaction of this compound with nitrogen dioxide is influenced by the substituent at the 4-position:

- 4-Methyl-2,6-diphenylphenol: Reacts with NO2 in benzene to yield various polysubstituted cyclohex-2-enones. []

- 4-Nitro-2,6-diphenylphenol: Reacts with NO2 in benzene to produce C2-epimeric 2,6-dihydroxy-4,5-dinitrocyclohex-3-enones. []

ANone: this compound (HOdpp) readily forms complexes with various metals, including:

- Lanthanoids: Forms homoleptic tris(aryloxo)lanthanoid(III) complexes with a triangular array of Odpp oxygen atoms. []

- Lead: Forms a dimeric complex, Pb2(μ-O-2,6-Ph2C6H3)2(O-2,6-Ph2C6H3)2, featuring bridging and terminal aryl oxide ligands. []

- Copper: Forms a tetrameric aryloxocopper(I) cluster, [(CuOC6H3Ph2)4], which can be further carbonylated. []

- Group 1 Metals: Forms solvent-free complexes, [M(OAr)]x, with alkali metals (Li, Na, K, Rb, Cs) exhibiting diverse structures influenced by metal-arene interactions. []

- Heterobimetallic Complexes: Forms complexes containing both rare-earth and alkaline-earth metals, stabilized by extensive π-Ph-metal interactions. [, , ]

ANone: this compound finds applications in analytical chemistry for:

- Gas Chromatography: Employed as a stationary phase material (Tenax TA) in gas chromatography systems, aiding in the separation and detection of volatile organic compounds. []

- Electrochemical Detection: Serves as a mediator in the electrocatalytic detection of glutathione on nanocarbon paste electrodes. []

A: While limited information is available on the specific environmental impact of this compound, its presence in rice plants and potential role in attracting pests highlights the need for further ecological assessments. [] Additionally, responsible waste management practices for this compound and its derivatives are crucial.

ANone: Depending on the specific application, alternatives to this compound may exist:

- Polymer Synthesis: Other substituted 2,6-diarylphenols can be used to create polymers with comparable or tailored properties. [, ]

- Analytical Applications: Different stationary phases in gas chromatography or alternative mediators for electrochemical detection might offer comparable performance. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.